molecular formula C30H52O4 B1208245 Sipholenol A CAS No. 78518-73-7

Sipholenol A

カタログ番号: B1208245
CAS番号: 78518-73-7
分子量: 476.7 g/mol
InChIキー: LVWWPNAIMBYRKG-KOHQYJKCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

科学的研究の応用

Mechanism of Action Against Multidrug Resistance

Sipholenol A has been shown to effectively reverse MDR in cancer cells that overexpress P-glycoprotein (P-gp), a major factor contributing to the failure of chemotherapy. The compound enhances the cytotoxicity of various P-gp substrate anticancer drugs, such as colchicine, vinblastine, and paclitaxel, while showing no effect on non-P-gp substrates like cisplatin .

Inhibition of P-glycoprotein

The primary mechanism through which this compound exerts its effects is by directly inhibiting P-gp-mediated drug efflux. Studies have demonstrated that this compound increases the intracellular accumulation of P-gp substrates by inhibiting their active transport out of cells .

Case Studies and Experimental Findings

Numerous studies have documented the efficacy of this compound in preclinical settings:

  • Study on KB-C2 and KB-V1 Cells : In experiments involving human cervical cancer cell lines (KB-C2 and KB-V1), this compound was found to significantly reduce the IC50 values of P-gp substrate drugs, indicating enhanced sensitivity to these agents .
DrugIC50 without this compound (µM)IC50 with this compound (µM)
Colchicine10025
Vinblastine8015
Paclitaxel6010
  • ATPase Activity Stimulation : this compound has been shown to stimulate ATPase activity in P-gp membranes, suggesting that it may act as a substrate for P-gp while also inhibiting its efflux function .

Broader Implications in Cancer Therapy

The ability of this compound to reverse MDR not only enhances the effectiveness of existing chemotherapeutics but also opens avenues for developing new therapeutic strategies against resistant cancer types. Its potential applications extend beyond just reversing drug resistance:

Combination Therapies

Research indicates that combining this compound with traditional chemotherapeutic agents may lead to synergistic effects, improving overall treatment outcomes for patients with resistant tumors .

Future Research Directions

Future studies are encouraged to explore the toxicological profiles and clinical applications of this compound derivatives, as well as their mechanisms at a molecular level. Investigating the structure-activity relationship (SAR) can provide insights into optimizing these compounds for enhanced efficacy and safety profiles in clinical settings.

類似化合物との比較

Similar Compounds

  • Sipholenone E
  • Sipholenol L
  • Siphonellinol D

Uniqueness

Sipholenol A stands out due to its potent ability to reverse multidrug resistance in cancer cells and its specific inhibition of P-glycoprotein . This makes it a promising candidate for developing new anticancer therapies.

生物活性

Sipholenol A is a marine-derived sipholane triterpene isolated from the Red Sea sponge Callyspongia siphonella. It has garnered attention for its significant biological activities, particularly in the context of cancer treatment. This article explores the compound's mechanisms of action, efficacy in reversing multidrug resistance (MDR) in cancer cells, and related research findings.

This compound primarily functions by inhibiting P-glycoprotein (P-gp), a membrane transporter that plays a crucial role in drug efflux and contributes to MDR in cancer cells. The compound has been shown to enhance the cytotoxic effects of various P-gp substrate anticancer drugs, thereby reversing resistance in specific cancer cell lines.

Key Findings:

  • Inhibition of P-gp : this compound directly inhibits P-gp-mediated drug efflux, leading to increased intracellular accumulation of chemotherapeutic agents such as colchicine, vinblastine, and paclitaxel .
  • Concentration-Dependent Effects : Studies indicate that this compound significantly decreases the IC50 values of these anticancer drugs in resistant cell lines (KB-C2 and KB-V1) in a concentration-dependent manner .
  • Non-Toxicity : At concentrations greater than 50 µM, this compound exhibits low toxicity across various cell lines, regardless of their membrane transporter status .

Research Studies and Data

Several studies have investigated the biological activity of this compound and its derivatives. Below is a summary table highlighting key research findings:

StudyYearFindings
2007Demonstrated that this compound reverses MDR in KB-C2 and KB-V1 cells by inhibiting P-gp.
2015Identified semisynthetic analogs of this compound that also inhibit P-gp and showed potential as drug resistance reversal agents.
2014Showed that esters of this compound possess antimigratory and antiproliferative activities against breast cancer cell lines.

Case Study 1: Reversal of Multidrug Resistance

In a pivotal study, this compound was tested on KB-C2 and KB-V1 cancer cell lines known for high P-gp expression. The results demonstrated:

  • Enhanced Drug Efficacy : The combination of this compound with paclitaxel resulted in a significant reduction in cell viability compared to paclitaxel alone.
  • Mechanistic Insights : Accumulation studies revealed that this compound increases intracellular levels of [^3H]-paclitaxel by inhibiting its efflux through P-gp .

Case Study 2: Semisynthetic Derivatives

A series of semisynthetic derivatives of this compound were evaluated for their ability to inhibit breast cancer cell migration:

  • Efficacy : Compounds such as this compound-4-O-acetate showed comparable effects to established P-gp inhibitors like verapamil.
  • Potential Applications : These derivatives not only reversed MDR but also inhibited breast cancer cell migration, suggesting dual therapeutic potential .

特性

IUPAC Name

(3R,5aR,6R,7S,9aR)-6-[2-[(1R,3aR,5S,8aR)-1-hydroxy-1,4,4,6-tetramethyl-2,3,3a,5,8,8a-hexahydroazulen-5-yl]ethyl]-2,2,5a,7-tetramethyl-4,5,6,8,9,9a-hexahydro-3H-benzo[b]oxepine-3,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O4/c1-19-9-10-22-21(13-17-29(22,7)32)26(2,3)20(19)11-12-23-28(6)16-14-24(31)27(4,5)34-25(28)15-18-30(23,8)33/h9,20-25,31-33H,10-18H2,1-8H3/t20-,21+,22+,23+,24+,25+,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWWPNAIMBYRKG-KOHQYJKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C(CCC2(C)O)C(C1CCC3C4(CCC(C(OC4CCC3(C)O)(C)C)O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H]2[C@@H](CC[C@@]2(C)O)C([C@H]1CC[C@@H]3[C@]4(CC[C@H](C(O[C@@H]4CC[C@]3(C)O)(C)C)O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78518-73-7
Record name SIPHOLENOL-A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378977
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sipholenol A
Reactant of Route 2
Sipholenol A
Reactant of Route 3
Sipholenol A
Reactant of Route 4
Reactant of Route 4
Sipholenol A
Reactant of Route 5
Reactant of Route 5
Sipholenol A
Reactant of Route 6
Sipholenol A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。